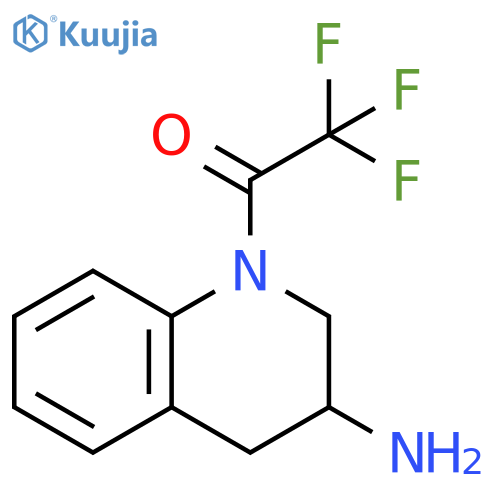

Cas no 1490799-90-0 (1-(3-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one)

1490799-90-0 structure

商品名:1-(3-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one

CAS番号:1490799-90-0

MF:C11H11F3N2O

メガワット:244.213052988052

MDL:MFCD19075683

CID:5243868

PubChem ID:64030330

1-(3-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one 化学的及び物理的性質

名前と識別子

-

- Ethanone, 1-(3-amino-3,4-dihydro-1(2H)-quinolinyl)-2,2,2-trifluoro-

- 1-(3-Amino-3,4-dihydroquinolin-1(2h)-yl)-2,2,2-trifluoroethan-1-one

- 1-(3-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one

-

- MDL: MFCD19075683

- インチ: 1S/C11H11F3N2O/c12-11(13,14)10(17)16-6-8(15)5-7-3-1-2-4-9(7)16/h1-4,8H,5-6,15H2

- InChIKey: GKMDYWDXNPTOEE-UHFFFAOYSA-N

- ほほえんだ: C(=O)(N1C2=C(C=CC=C2)CC(N)C1)C(F)(F)F

1-(3-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-266195-2.5g |

1-(3-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one |

1490799-90-0 | 2.5g |

$1454.0 | 2023-09-12 | ||

| Enamine | EN300-266195-5.0g |

1-(3-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one |

1490799-90-0 | 5g |

$2152.0 | 2023-05-30 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1363979-2.5g |

1-(3-Amino-3,4-dihydroquinolin-1(2h)-yl)-2,2,2-trifluoroethan-1-one |

1490799-90-0 | 95% | 2.5g |

¥34023 | 2023-03-01 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01046703-1g |

1-(3-Amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one |

1490799-90-0 | 95% | 1g |

¥3717.0 | 2023-04-10 | |

| Enamine | EN300-266195-0.25g |

1-(3-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one |

1490799-90-0 | 0.25g |

$683.0 | 2023-09-12 | ||

| Ambeed | A1084934-1g |

1-(3-Amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one |

1490799-90-0 | 95% | 1g |

$541.0 | 2024-04-15 | |

| Enamine | EN300-266195-1g |

1-(3-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one |

1490799-90-0 | 1g |

$743.0 | 2023-09-12 | ||

| Enamine | EN300-266195-10g |

1-(3-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one |

1490799-90-0 | 10g |

$3191.0 | 2023-09-12 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1363979-50mg |

1-(3-Amino-3,4-dihydroquinolin-1(2h)-yl)-2,2,2-trifluoroethan-1-one |

1490799-90-0 | 95% | 50mg |

¥15724 | 2023-03-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1363979-500mg |

1-(3-Amino-3,4-dihydroquinolin-1(2h)-yl)-2,2,2-trifluoroethan-1-one |

1490799-90-0 | 95% | 500mg |

¥15396 | 2023-03-01 |

1-(3-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one 関連文献

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

1490799-90-0 (1-(3-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one) 関連製品

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 2039-76-1(3-Acetylphenanthrene)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1490799-90-0)1-(3-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one

清らかである:99%

はかる:1g

価格 ($):487.0